molecular formula C7H8N4O B13104809 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine

1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine

Cat. No.: B13104809
M. Wt: 164.16 g/mol
InChI Key: ZNXBKLATBRMOCW-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen atoms in the imidazole and pyrazine rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of nickel catalysts, mild temperatures, and specific solvents to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-(methoxymethyl)imidazo[4,5-b]pyrazine

InChI

InChI=1S/C7H8N4O/c1-12-5-11-4-10-6-7(11)9-3-2-8-6/h2-4H,5H2,1H3

InChI Key

ZNXBKLATBRMOCW-UHFFFAOYSA-N

Canonical SMILES

COCN1C=NC2=NC=CN=C21

Origin of Product

United States

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